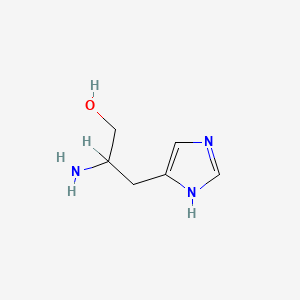

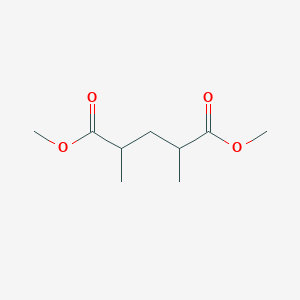

二甲基2,4-二甲基戊二酸酯

描述

Dimethyl 2,4-dimethylpentanedioate (DMDD) is an organic compound and an ester that has a strong fruity odor1. It is primarily used in the chemical industry to produce high-quality perfumes as a fragrance ingredient1. The compound has been found to have potential applications in the pharmaceutical, agricultural, and other industries due to its reactivity and unique chemical properties1.

Synthesis Analysis

DMDD can be synthesized through the esterification of dimethyl glutarate with methanol in the presence of a catalyst such as sulfuric acid1. The reaction occurs at a temperature of around 80°C with a yield of up to 95%1.

Molecular Structure Analysis

DMDD has a chemical formula of C9H16O4 and a molecular weight of 188.22 g/mol1. The InChI Key is LQLYZPTVIYLWPB-UHFFFAOYSA-N1.

Chemical Reactions Analysis

While specific chemical reactions involving DMDD are not mentioned in the search results, it’s known that esters like DMDD can undergo reactions such as hydrolysis, reduction, and reactions with Grignard reagents.

Physical And Chemical Properties Analysis

DMDD is a colorless to pale yellow liquid with a boiling point of 218°C and a density of 1.039 g/cm³ at 20°C1. It is highly soluble in organic solvents such as ethanol and acetone but has low water solubility1.

科学研究应用

聚丙酸酯合成

二甲基2,4-二甲基戊二酸酯在合成各种衍生物的立体异构体中发挥作用,这些衍生物是许多聚丙酸酯的总合成中不可或缺的基本组成部分。这些化合物在有机合成领域具有重要应用,特别是在复杂分子结构的创造中(Mas, González, & Vilarrasa, 2003)。

酶催化的不对称醇解

研究表明,二甲基2,4-二甲基戊二酸酯在酶催化的不对称醇解中发挥有效作用。这个过程对于在有机化合物中产生特定立体化学构型至关重要,这对制药和化工行业至关重要(Ozegowski, Kunath, & Schick, 1993)。

抗癌活性潜力

研究表明,涉及二甲基2,4-二甲基戊二酸酯的金属配合物表现出有希望的超氧化物歧化酶模拟和抗癌活性。这些发现对于开发新的化疗药物至关重要(Devereux et al., 2006)。

催化应用

二甲基2,4-二甲基戊二酸酯在催化应用中发挥作用,例如在不饱和酯的氢甲酰化中。这些催化过程对于生产各种工业化学品至关重要(Kollár, Consiglio, & Pino, 1987)。

酶催化的顺序酯化

这种化合物用于酶催化的顺序酯化,这是有机化学中产生对映富集的单酯和二酯的重要过程。这些过程在合成具有生物活性化合物方面具有重要意义(Ozegowski, Kunath, & Schick, 1994)。

有机分子中的构象诱导

研究还显示其在控制有机分子中相邻二甲基戊烷段的构象中的应用,这对于研究分子结构和反应至关重要(Hoffmann, Göttlich, & Schopfer, 2001)。

辐射化学

在辐射化学中,二甲基2,4-二甲基戊二酸酯已被研究其在γ-辐解作用下的行为,为了解支链烃在辐射下的稳定性和反应性提供了见解(Castello, D'amato, & Tealdo, 1981)。

金属配合物的抗菌活性

这种化合物的金属配合物显示出抗菌活性,这对于开发新的抗菌剂至关重要(Devereux et al., 2003)。

安全和危害

DMDD has been shown to have low toxicity and has been classified as a safe compound for human consumption by the United States Food and Drug Administration (FDA)1. However, it’s always important to handle chemicals with care and follow safety guidelines.

未来方向

Future research into more cost-effective production methods and new potential applications of DMDD would be of great interest1. Other potential directions for research include the investigation of DMDD’s potential as a food preservative and its use in nanotechnology1.

Please note that this information is based on the available search results and may not cover all aspects of Dimethyl 2,4-dimethylpentanedioate. For more detailed information, please refer to the relevant scientific literature.

属性

IUPAC Name |

dimethyl 2,4-dimethylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(8(10)12-3)5-7(2)9(11)13-4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLYZPTVIYLWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862837 | |

| Record name | Dimethyl 2,4-dimethylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2,4-dimethylpentanedioate | |

CAS RN |

2121-68-8 | |

| Record name | Pentanedioic acid, 2,4-dimethyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2121-68-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

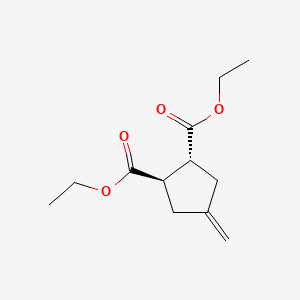

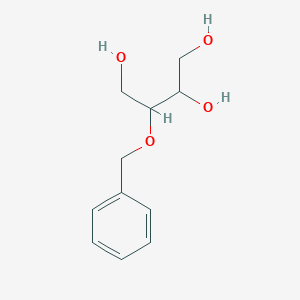

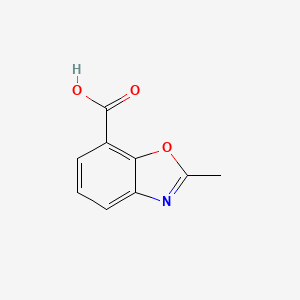

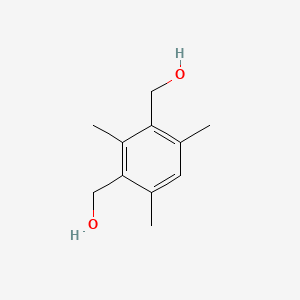

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Chloro(difluoro)methoxy]-4-nitrobenzene](/img/structure/B1595733.png)